methyl({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride
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Description
Methyl({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride is a useful research compound. Its molecular formula is C9H12Cl2N4O and its molecular weight is 263.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 262.0388164 g/mol and the complexity rating of the compound is 178. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary targets of Methyl({[3-(Pyridin-2-yl)-1,2,4-Oxadiazol-5-yl]Methyl})Amine Dihydrochloride are yet to be definitively identified. Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been known to interact with various receptor tyrosine kinases .
Mode of Action
It’s synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The reaction conditions are mild and metal-free, suggesting a potential for a broad range of interactions with biological targets .
Biochemical Pathways
Similar compounds have been shown to inhibit the activity of tyrosine kinases , which play crucial roles in cell signaling pathways.
Result of Action
Similar compounds have been shown to have significant therapeutic value, particularly in the treatment of diseases like leukemia .
Biological Activity
Methyl({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine dihydrochloride, also known as N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine dihydrochloride, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
- Molecular Formula : C9H10N4O·2HCl
- Molecular Weight : 190.2 g/mol
- CAS Number : 1041571-45-2
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Compounds containing the oxadiazole moiety have shown diverse pharmacological effects, including:
- Anticancer Activity : Studies have indicated that oxadiazole derivatives possess significant cytotoxic effects against several cancer cell lines. For example, derivatives have demonstrated IC50 values in the low micromolar range against leukemia and breast cancer cell lines (e.g., MCF-7 and U937) .
- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of p53 expression levels. This suggests that it may act as a potential chemotherapeutic agent .
- Enzyme Inhibition : Oxadiazole derivatives have also been explored for their ability to inhibit enzymes such as carbonic anhydrases and histone deacetylases (HDACs), which are implicated in cancer progression .
Biological Activity Data
The following table summarizes the biological activity data for this compound and related compounds:
Compound | Target Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | MCF-7 | 15.63 | Apoptosis induction via caspase activation |
Related oxadiazole derivative | U937 | 0.12–2.78 | Cytotoxicity via cell cycle arrest |
1,2,4-Oxadiazole derivative | CEM-C7 | <0.05 | Induction of apoptosis |
Case Studies
Recent studies have focused on the synthesis and evaluation of various oxadiazole derivatives. For instance:
- Anticancer Studies : In a comparative study involving multiple oxadiazole derivatives, methyl({[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]methyl})amine showed superior cytotoxicity compared to standard chemotherapeutics like doxorubicin .
- Enzyme Inhibition : A study assessing HDAC inhibition found that certain oxadiazole derivatives exhibited IC50 values as low as 8.2 nM against HDAC enzymes, indicating potent inhibition that could be beneficial in cancer therapy .
Properties
IUPAC Name |
N-methyl-1-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O.2ClH/c1-10-6-8-12-9(13-14-8)7-4-2-3-5-11-7;;/h2-5,10H,6H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYPMUPZWFLOOHZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC(=NO1)C2=CC=CC=N2.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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